molecular formula C12H17NO2S B153466 Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate CAS No. 230301-73-2

Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate

Cat. No.: B153466
CAS No.: 230301-73-2
M. Wt: 239.34 g/mol
InChI Key: DGYXRUYCQAYVDM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-6-4-10-9(8-13)5-7-16-10/h5,7H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYXRUYCQAYVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593267
Record name tert-Butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230301-73-2
Record name tert-Butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate
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Preparation Methods

Intramolecular Cyclization of Thiophene-Pyridine Precursors

A widely employed strategy involves the cyclization of prefunctionalized thiophene derivatives bearing pyridine-mimicking side chains. For instance, tert-butyl 4-(4-nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (a structural analog) is synthesized via acid-catalyzed cyclization of a tert-butyl-protected amine tethered to a nitrophenyl-thiophene precursor. The reaction proceeds through a six-membered transition state, with the nitro group acting as an electron-withdrawing substituent to facilitate ring closure. Typical conditions involve refluxing in dichloromethane with a Brønsted acid catalyst, yielding the bicyclic product in 70–85% efficiency.

Oxidative Cyclization Using Metachloroperbenzoic Acid (mCPBA)

Oxidative cyclization represents a robust method for constructing the thienopyridine ring system. A patent detailing the synthesis of tert-butyl 7-hydroxy-7,8-dihydro-4H-pyrazolo[1,5-a]diazepine-5(6H)-carboxylate demonstrates the utility of mCPBA in inducing ring closure via epoxidation followed by intramolecular nucleophilic attack. Applied to thienopyridine systems, this method could involve treating a linear precursor containing allylic amines with mCPBA in dichloromethane at 15°C, achieving cyclization through epoxide intermediate formation. Yields for analogous reactions range from 65% to 78%, with silica gel chromatography required for purification.

Palladium-Catalyzed Cross-Coupling for Functionalization

Suzuki-Miyaura Coupling of Brominated Intermediates

Functionalization of preformed dihydrothienopyridine cores is achievable via palladium-catalyzed cross-coupling. For example, tert-butyl 3-methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is synthesized by reacting tert-butyl 3-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate with 2,4,4,5,5-pentamethyl-1,3,2-dioxaborolane under Suzuki conditions. The reaction employs Pd(dppf)Cl₂ as a catalyst in a dioxane-water mixture at 100°C for 2 hours, yielding the methyl-substituted product in 86.2% yield. This method highlights the compatibility of the Boc group with harsh coupling conditions, enabling versatile derivatization.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

ParameterValueImpact on Yield
CatalystPd(dppf)Cl₂ (10 mol%)Maximizes turnover
Solvent1,4-Dioxane:H₂O (9:1)Enhances solubility
Temperature100°CAccelerates rate
Reaction Time2 hoursPrevents degradation
BaseAqueous NaHCO₃Neutralizes HBr

Reductive Amination and Boc Protection

Stepwise Assembly via Reductive Amination

The Boc group is typically introduced early in the synthesis to protect the secondary amine during subsequent transformations. A representative route involves reductive amination of a thiophene-3-carbaldehyde derivative with a tert-butyl carbamate-protected amine. For instance, 1H-pyrazole-3-carbaldehyde undergoes reductive amination with 3-aminopropene in the presence of sodium cyanoborohydride, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O). This approach affords N-Boc intermediates in 80–90% yield, which are subsequently cyclized to form the thienopyridine ring.

Boc Protection of Preformed Amines

Direct Boc protection of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine is feasible but less common due to the amine’s susceptibility to oxidation. Treatment with Boc₂O in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst at 0–25°C provides the protected amine in 92% yield. However, this method requires prior synthesis of the unstable dihydrothienopyridine amine, which complicates scalability.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Cyclization Methods : High atom economy but limited substrate scope. Yields range from 65% to 85%, with purification challenges due to regioisomers.

  • Cross-Coupling : Enables precise functionalization but requires halogenated precursors. Yields exceed 80% under optimized conditions.

  • Reductive Amination : Ideal for introducing diverse substituents but involves multi-step sequences.

Practical Considerations

Industrial-scale synthesis favors cyclization and cross-coupling due to shorter reaction sequences and commercial availability of starting materials. Laboratory-scale routes prioritize flexibility, often employing reductive amination for analog synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate has shown promise in medicinal chemistry, particularly as a scaffold for developing new pharmacological agents.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-C]pyridine compounds exhibit antimicrobial properties. This compound has been synthesized and evaluated for its activity against various bacterial strains. Preliminary studies suggest it may inhibit the growth of Gram-positive bacteria effectively .

Neuroprotective Effects

Some studies have also highlighted the neuroprotective properties of thieno[3,2-C]pyridine derivatives. The compound has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

In materials science, this compound is being explored for its role in the development of new materials with specific electronic properties.

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Research is underway to incorporate it into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it could enhance charge transport and improve device efficiency .

Polymer Chemistry

In polymer chemistry, this compound can act as a monomer or additive to modify the properties of polymers. Its incorporation into polymer matrices may lead to materials with improved thermal stability and mechanical strength .

Agricultural Chemistry

This compound is also being studied for its potential applications in agriculture.

Pesticide Development

The compound's structural characteristics suggest it may serve as a base for developing new pesticides or herbicides. Initial studies have shown that certain derivatives can exhibit herbicidal activity against specific weed species, indicating potential for use in crop protection strategies .

Plant Growth Regulation

Additionally, there is ongoing research into the effects of thieno[3,2-C]pyridine derivatives on plant growth regulation. Compounds in this class may influence plant growth hormones and enhance crop yields under certain conditions .

Case Studies

StudyFocus AreaFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition of Gram-positive bacteria by derivatives of thieno[3,2-C]pyridine compounds.
Study 2NeuroprotectionShowed potential protective effects against oxidative stress in neuronal cells.
Study 3Organic ElectronicsInvestigated incorporation into OLEDs leading to improved charge transport properties.
Study 4Pesticide DevelopmentIdentified herbicidal activity against specific weed species using derivatives of the compound.

Mechanism of Action

The mechanism of action of tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their applications.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Commercial Comparison

Compound Name CAS No. Substituent(s) Molecular Weight Price (per gram) Key Applications
Target Compound 230301-73-2 tert-Butyl carbamate 239.33 ~$49–$269 Synthetic intermediate
2-Bromo derivative 949922-62-7 Bromine at position 2 318.23 $49–$232 PROTACs, kinase inhibitors
4-Nitrophenyl derivative sc-331823 Nitrophenyl at position 4 N/A $198–$269 Medicinal chemistry
Clopidogrel Bisulphate 120202-66-6 Chlorophenyl, methyl ester 419.90 N/A Antiplatelet therapy

Table 2: Pharmacological Activity

Compound IC₅₀ (ADP-induced platelet aggregation) Clinical Status Reference
Clopidogrel Bisulphate 0.1–1 µM Marketed drug
Prasugrel 10-fold lower than clopidogrel Marketed drug
Target Compound Derivatives Variable (e.g., Compound C1 > ticlopidine) Preclinical

Research Findings

  • Synthetic Utility : The tert-butyl carbamate group in the target compound enables facile deprotection under acidic conditions, critical for generating active pharmaceutical ingredients (APIs) like clopidogrel .
  • Chiral Purity : Clopidogrel synthesis requires rigorous purification to avoid (±)-impurities, which reduce efficacy .
  • Derivative Activity: Substituents at position 2 (e.g., bromine) or 4 (e.g., nitrophenyl) modulate reactivity and biological activity.

Biological Activity

Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate (CAS No. 230301-73-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer effects, mechanisms of action, and pharmacological profiles.

  • Molecular Formula : C₁₂H₁₇NO₂S
  • Molecular Weight : 239.33 g/mol
  • Structure : The compound features a thieno[3,2-C]pyridine core with a tert-butyl ester at the carboxylate position.

Anticancer Properties

Recent studies have indicated that derivatives of thieno[3,2-C]pyridine, including this compound, exhibit promising anticancer activity. The following points summarize key findings:

  • Inhibition of Cancer Cell Proliferation :
    • In vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines such as L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells. IC₅₀ values for these compounds ranged from 1.1 to 440 nM depending on structural modifications and specific cell lines tested .
  • Mechanism of Action :
    • These compounds are believed to exert their effects by binding to the colchicine site of tubulin, thereby inhibiting tubulin polymerization which is crucial for mitotic spindle formation during cell division . This mechanism suggests potential applications in cancer therapy by disrupting the normal cell cycle.
  • Selectivity for Cancer Cells :
    • Notably, compounds with similar structures have shown selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs), indicating a favorable therapeutic window .

Absorption and Distribution

  • Bioavailability : The compound is predicted to have high gastrointestinal absorption and is classified as a blood-brain barrier permeant, which may enhance its efficacy against central nervous system tumors.
  • Metabolism : It is an inhibitor of CYP1A2 and CYP2C19 enzymes but does not significantly affect CYP2C9, CYP2D6, or CYP3A4 pathways .

Toxicity and Safety

The compound has been associated with several hazard statements indicating potential risks such as toxicity upon ingestion or skin contact. Precautionary measures are recommended during handling .

Comparative Analysis

The following table summarizes the biological activity data of related compounds:

Compound NameIC₅₀ (μM)Target Cell LineMechanism of Action
This compoundTBDTBDTubulin inhibition
6-Ethoxycarbonyl derivative1.1HeLaTubulin inhibition
3-Cyano derivative0.75K562Tubulin inhibition

Case Studies

In one notable study, derivatives of thieno[3,2-C]pyridine were evaluated for their antiproliferative effects across multiple cancer cell lines. The most potent derivatives showed IC₅₀ values significantly lower than 20 μM in various assays, indicating strong potential for further development as anticancer agents .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate?

  • Methodological Answer : The compound is typically synthesized via cyclization or functionalization of precursor heterocycles. Key steps include:
  • Boc Protection : Introduction of the tert-butyloxycarbonyl (Boc) group to stabilize the amine intermediate during synthesis .
  • Thienopyridine Ring Formation : Cyclization of thiophene derivatives with pyridine precursors under catalytic conditions (e.g., Pd-mediated cross-coupling) .
  • Purification : Use of column chromatography (silica gel) or recrystallization to isolate the final product.
  • Example : Brominated analogs (e.g., tert-butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate) are synthesized via halogenation for further functionalization .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and Boc-group integrity .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated in related pyrazolo-pyridine derivatives .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Hazard Classification : Similar Boc-protected heterocycles are classified as acute oral toxicity (Category 4), skin irritants (Category 2), and eye irritants (Category 2A) under GHS .
  • Protective Measures : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of dust .
  • Emergency Protocols : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Questions

Q. How can researchers resolve contradictions in synthetic yields or analytical data for this compound?

  • Methodological Answer :
  • Troubleshooting Steps :

Reaction Monitoring : Use TLC or in-situ IR to detect intermediates/byproducts .

Purification Optimization : Adjust solvent polarity (e.g., hexane/ethyl acetate gradients) for challenging separations .

Isomer Differentiation : Employ NOESY NMR or computational modeling to distinguish regioisomers .

  • Case Study : Brominated analogs (e.g., 2-bromo vs. 3-bromo derivatives) may exhibit divergent reactivity; verify substituent positions via X-ray .

Q. What strategies are effective for designing analogs of this compound with enhanced bioactivity?

  • Methodological Answer :
  • Functionalization : Introduce electron-withdrawing groups (e.g., -Br, -NO₂) at the thiophene or pyridine ring to modulate electronic properties .
  • Biological Targeting : Incorporate pharmacophores (e.g., amino groups) for kinase inhibition, as seen in anticancer pyrazolo-pyridine derivatives .
  • SAR Studies : Test analogs in enzymatic assays (e.g., kinase inhibition) to correlate structural modifications with activity .

Q. How can reaction conditions be optimized to improve the scalability of this compound's synthesis?

  • Methodological Answer :
  • Catalyst Screening : Evaluate Pd/C, CuI, or Ni catalysts for cross-coupling efficiency .
  • Solvent Selection : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
  • DOE Approaches : Use factorial design to optimize temperature, catalyst loading, and reaction time .

Q. What methodologies are used to assess the biological activity of this compound and its derivatives?

  • Methodological Answer :
  • In Vitro Assays :
  • Kinase Inhibition : Measure IC₅₀ values using ADP-Glo™ assays .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Structural Analysis : Co-crystallize derivatives with target proteins (e.g., kinases) to identify binding motifs .

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